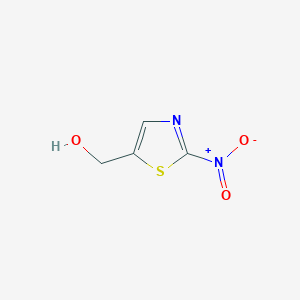

(2-Nitrothiazol-5-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4N2O3S |

|---|---|

Molecular Weight |

160.15 g/mol |

IUPAC Name |

(2-nitro-1,3-thiazol-5-yl)methanol |

InChI |

InChI=1S/C4H4N2O3S/c7-2-3-1-5-4(10-3)6(8)9/h1,7H,2H2 |

InChI Key |

WTJHHHXWXSAHGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)[N+](=O)[O-])CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Nitrothiazol 5 Yl Methanol

Classical and Established Synthetic Routes to (2-Nitrothiazol-5-yl)methanol

While a direct, one-pot synthesis of this compound is not prominently documented, established multi-step routes proceeding through key intermediates such as 2-nitrothiazole-5-carbaldehyde or 2-nitrothiazole-5-carboxylic acid derivatives are considered classical approaches.

Multi-Step Synthesis from Precursors

A plausible and commonly employed strategy for the synthesis of this compound involves a multi-step sequence starting from readily available thiazole (B1198619) derivatives. A representative synthetic route is outlined below:

Route 1: Via 2-Nitrothiazole-5-carbaldehyde

Nitration of a suitable thiazole precursor: The synthesis can commence with the nitration of a 5-substituted thiazole, such as 2-chloro-5-formylthiazole, to introduce the nitro group at the 2-position.

Formation of 2-nitrothiazole-5-carbaldehyde: Subsequent manipulation of the substituents can yield the key intermediate, 2-nitrothiazole-5-carbaldehyde.

Reduction of the aldehyde: The final step involves the selective reduction of the aldehyde functionality to the corresponding alcohol, affording this compound.

A generalized scheme for this multi-step synthesis is presented below:

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the multi-step synthesis of this compound is highly dependent on the optimization of reaction conditions and the judicious selection of reagents for each step.

For the nitration step, a mixture of nitric acid and sulfuric acid is commonly employed. The temperature and reaction time are critical parameters to control to achieve selective nitration and minimize the formation of byproducts.

The reduction of 2-nitrothiazole-5-carbaldehyde to this compound requires a mild reducing agent to avoid the reduction of the nitro group. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation. The choice of solvent can also influence the reaction rate and yield. Protic solvents like methanol (B129727) or ethanol (B145695) are often used for sodium borohydride reductions.

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Nitration | HNO₃/H₂SO₄ | - | 0-10 | 2-4 | 75-85 |

| Reduction | NaBH₄ | Methanol | 0-25 | 1-2 | 80-90 |

Development of Novel and Sustainable Synthetic Approaches for (2-Nitrothiazole-5-yl)methanol

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound can lead to more environmentally friendly processes. Key areas of focus include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product minimizes waste generation.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources can contribute to a more sustainable chemical industry.

Catalyst-Mediated Synthesis and Organocatalysis

The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of this compound.

Catalytic Reduction: The reduction of 2-nitrothiazole-5-carbaldehyde can be achieved with high selectivity using catalytic hydrogenation. This method often employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and hydrogen gas as the reducing agent. Catalytic methods are often cleaner and more atom-economical than stoichiometric reductions.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in organic synthesis. Organocatalysts can be used to promote various transformations in the synthesis of this compound, potentially leading to milder reaction conditions and improved stereoselectivity.

| Catalyst | Reductant | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| Pd/C | H₂ | Ethanol | 25 | 1 | >95 |

| Ru-complex | H₂ | Methanol | 50 | 10 | >98 |

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of (2-Nitrothiazole-5-yl)methanol.

Improved Safety: Flow reactors allow for better control over reaction parameters, such as temperature and pressure, which is particularly important for potentially hazardous reactions like nitration.

Enhanced Efficiency: The high surface-area-to-volume ratio in flow reactors leads to improved heat and mass transfer, often resulting in faster reaction times and higher yields.

Scalability: Scaling up a reaction in a flow system is typically more straightforward than in a batch process, as it involves running the reactor for a longer period rather than using a larger vessel.

A potential continuous flow process for the synthesis of this compound could involve the sequential pumping of reagents through different reactor coils, each optimized for a specific transformation in the multi-step synthesis.

Chemo-, Regio-, and Stereoselective Synthesis Strategies Towards this compound and its Analogues

The synthesis of this compound and its analogues is centered on achieving specific chemical transformations while preserving other functional groups (chemoselectivity), directing substituents to the correct position on the thiazole ring (regioselectivity), and controlling the spatial arrangement of atoms (stereoselectivity). For the achiral target molecule, this compound, stereoselectivity is not a primary concern.

Chemoselectivity: The primary challenge in the synthesis of this compound via nitration of (thiazol-5-yl)methanol is the potential for oxidation of the primary alcohol (the hydroxymethyl group) under harsh nitrating conditions. The selection of the nitrating agent and reaction conditions is therefore critical to prevent the formation of the corresponding aldehyde or carboxylic acid. Milder nitrating agents or the use of protective groups for the hydroxyl function may be employed to enhance chemoselectivity.

Regioselectivity: The thiazole ring is a five-membered heterocycle with distinct electronic properties that influence the position of electrophilic substitution. The lone pair of electrons on the sulfur atom makes the ring electron-rich and susceptible to electrophilic attack. The nitrogen atom, being more electronegative, acts as a deactivating group. Electrophilic substitution on the thiazole ring generally favors the C5 position, followed by the C4 and C2 positions, depending on the substituents already present.

In the case of (thiazol-5-yl)methanol, the hydroxymethyl group at the 5-position will influence the regiochemical outcome of nitration. The key is to direct the incoming nitro group to the 2-position. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are often employed for the nitration of aromatic and heteroaromatic compounds. However, the regioselectivity can be highly dependent on the specific reaction conditions and the nature of the substrate. For some thiazole derivatives, nitration has been shown to occur at the 4-position. Therefore, achieving nitration specifically at the 2-position of (thiazol-5-yl)methanol would likely require a multi-step synthetic sequence or a highly specific catalytic system.

One plausible, though not explicitly documented, synthetic route could involve:

Protection of the hydroxyl group of (thiazol-5-yl)methanol to prevent side reactions.

Directed nitration to the 2-position. This might be achieved by first introducing a directing group at the 2-position that can later be replaced by a nitro group, or by employing a specific catalyst that favors 2-position functionalization.

Deprotection of the hydroxyl group to yield the final product.

Alternative strategies could involve the construction of the 2-nitrothiazole (B159308) ring system with the hydroxymethyl group already in place at the 5-position, for example, through a Hantzsch-type thiazole synthesis using precursors that contain the required functionalities.

A summary of potential regiochemical outcomes in thiazole nitration is presented in the table below.

| Starting Material | Nitrating Agent | Major Product(s) | Reference |

| 2,5-Dimethylthiazole | HNO₃/TFAA | 2,5-Dimethyl-4-nitrothiazole | researchgate.net |

| 2-Aminothiazole (B372263) | HNO₃/H₂SO₄ | 2-Amino-5-nitrothiazole (B118965) | cdnsciencepub.com |

| 1-Methylimidazole | HNO₃/TFAA | 1-Methyl-4-nitroimidazole and 1-Methyl-5-nitroimidazole | semanticscholar.org |

This table illustrates the regioselectivity of nitration on different substituted azoles, highlighting the influence of substituents on the position of nitration.

Isolation and Purification Techniques for Synthetic this compound

The isolation and purification of this compound from a reaction mixture is a critical step to obtain a product of high purity. The presence of both a polar nitro group and a hydroxyl group in the molecule influences its solubility and chromatographic behavior. Nitro compounds are generally polar, and the addition of a hydroxyl group further increases this polarity. lkouniv.ac.inlibretexts.org

Initial Work-up: Following the synthesis, a typical work-up procedure would involve quenching the reaction mixture, for example, by pouring it onto ice. The product might then be extracted into an organic solvent. The choice of solvent would depend on the polarity of the product and the impurities present. Given the polar nature of this compound, solvents like ethyl acetate or dichloromethane could be suitable for extraction.

Crystallization: If the crude product is a solid, recrystallization is a common and effective purification method. The choice of solvent for recrystallization is crucial; an ideal solvent would dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain either soluble or insoluble at all temperatures.

Chromatography: Due to the polar nature of this compound, column chromatography is a highly effective purification technique.

Normal-Phase Chromatography: In this technique, a polar stationary phase (like silica gel) is used with a non-polar to moderately polar mobile phase. The polar this compound would have a strong affinity for the stationary phase and would elute more slowly than non-polar impurities. A gradient of increasing polarity in the mobile phase (e.g., from hexane to ethyl acetate) is often used to elute the product.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving very high purity, RP-HPLC is a powerful tool. In this method, a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). More polar compounds elute earlier. This technique is particularly useful for separating the target compound from less polar starting materials or by-products.

A patent for the purification of the precursor, 5-hydroxymethyl thiazole, describes a process involving vacuum drying of an extract, followed by crystallization from a non-polar solvent with the addition of an electrolyte salt. google.com A similar strategy of crystallization, perhaps from a mixed solvent system, could be adapted for the purification of the more polar this compound.

The table below summarizes common purification techniques applicable to nitro- and hydroxyl-functionalized aromatic compounds.

| Technique | Principle | Applicability to this compound |

| Extraction | Partitioning between two immiscible liquid phases based on solubility. | Useful for initial separation from the reaction medium. |

| Crystallization | Formation of a solid crystalline material from a solution, melt, or gas. | Effective for removing soluble and insoluble impurities if a suitable solvent is found. |

| Column Chromatography (Normal Phase) | Separation based on differential adsorption to a polar stationary phase. | Highly suitable due to the polar nature of the compound. |

| Reverse-Phase HPLC | Separation based on partitioning between a non-polar stationary phase and a polar mobile phase. | Excellent for achieving high purity and for analytical purposes. |

Chemical Reactivity and Transformation Pathways of 2 Nitrothiazol 5 Yl Methanol

Reactivity and Derivatization of the Primary Alcohol Functional Group in (2-Nitrothiazol-5-yl)methanol

The primary alcohol group is a versatile functional handle for a variety of derivatization reactions, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions and Selective Functional Group Transformations

The primary alcohol in this compound can be selectively oxidized to the corresponding aldehyde, (2-nitrothiazol-5-yl)carbaldehyde, or further to the carboxylic acid, 2-nitrothiazole-5-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Selective oxidation to the aldehyde is a crucial transformation, as aldehydes are valuable intermediates in organic synthesis. This conversion requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. beilstein-journals.org A common method for this selective transformation is the use of 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like trichloroisocyanuric acid. organic-chemistry.org This system efficiently oxidizes primary alcohols, including benzylic, allylic, and heteroaromatic types, to aldehydes without significant formation of carboxylic acids. beilstein-journals.orgorganic-chemistry.org Another effective method involves dimethyl sulfoxide (B87167) (DMSO) activated by reagents such as cyanuric chloride. organic-chemistry.org

For the conversion to the carboxylic acid, stronger oxidizing conditions are necessary. Laccase-TEMPO systems in specific buffer solutions have been shown to effectively oxidize aromatic and heteroaromatic alcohols through the aldehyde intermediate to the final carboxylic acid product. researchgate.net

Table 1: Potential Oxidation Reactions of this compound

| Product | Reagents and Conditions | Notes |

|---|---|---|

| (2-nitrothiazol-5-yl)carbaldehyde | TEMPO (catalyst), Trichloroisocyanuric acid, in DCM at room temperature. organic-chemistry.org | Selective oxidation to the aldehyde. beilstein-journals.org |

| (2-nitrothiazol-5-yl)carbaldehyde | DMSO, 2,4,6-trichloro pharmaguideline.comrsc.orgias.ac.in-triazine (TCT). organic-chemistry.org | Swern-type oxidation without toxic oxalyl chloride. organic-chemistry.org |

| 2-nitrothiazole-5-carboxylic acid | Laccase-TEMPO system, Citrate buffer. researchgate.net | Chemoenzymatic method for oxidation to carboxylic acid. researchgate.net |

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. The most common method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemguide.co.ukmasterorganicchemistry.com This reaction is reversible, and to drive it towards the ester product, the alcohol is often used in large excess or water is removed as it is formed. masterorganicchemistry.com

Alternatively, esters can be formed under milder conditions using more reactive acylating agents. The reaction with an acid chloride (R-COCl) or an acid anhydride (B1165640) ((R-CO)₂O) is typically faster and not reversible, often proceeding at room temperature. chemguide.co.uk These reactions may be performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. chemguide.co.uk

Etherification: The conversion of the primary alcohol to an ether can be achieved through several methods. A chemoselective method for converting benzylic-type alcohols into their methyl or ethyl ethers utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol (B129727) or ethanol (B145695). organic-chemistry.org This procedure is effective for alcohols that can form stable carbocation intermediates, a characteristic that may apply to this compound due to the heteroaromatic ring. organic-chemistry.org

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution reactions. youtube.com Therefore, it must first be activated by converting it into a better leaving group. A common strategy is to protonate the alcohol under strongly acidic conditions, which transforms the leaving group from hydroxide (B78521) (HO⁻) into water (H₂O), a much better leaving group. youtube.com Subsequent attack by a nucleophile (e.g., a halide ion) can then proceed via an Sₙ1 or Sₙ2 mechanism, depending on the stability of the resulting carbocation and steric hindrance. youtube.com

Another approach is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base. These sulfonate groups are excellent leaving groups, readily displaced by a wide range of nucleophiles. A more modern approach for activating alcohols towards nucleophilic substitution involves the use of reagents like fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) under mechanochemical conditions, which generates reactive O-alkyl isouronium intermediates that are easily displaced. nih.gov

Chemical Transformations Involving the Nitro Group on the Thiazole (B1198619) Ring

The nitro group is a key functionality that strongly influences the electronic properties of the thiazole ring and can itself be transformed into other important functional groups.

Reduction Reactions of the Nitro Group to Amine or Other Functionalities

The nitro group of this compound can be readily reduced to a primary amine (-(NH₂), forming (5-(hydroxymethyl)thiazol-2-yl)amine. This transformation is significant as it provides access to the corresponding 2-aminothiazole (B372263) derivatives, which are important precursors in medicinal chemistry. derpharmachemica.comresearchgate.net

A variety of reducing agents can accomplish this transformation, with the choice often depending on the presence of other sensitive functional groups in the molecule.

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups

| Product Functional Group | Reagents and Conditions | Notes |

|---|---|---|

| Amine (-NH₂) | H₂, Pd/C, PtO₂, or Raney Nickel | Catalytic hydrogenation is a clean and common method. |

| Amine (-NH₂) | Fe, Sn, or Zn metal in acidic media (e.g., HCl, Acetic Acid) | A classic and widely used method for nitro group reduction. |

| Amine (-NH₂) | Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate | A mild reducing agent often used for sensitive substrates. |

It is noteworthy that in some complex nitro-heterocyclic drugs, such as Nitazoxanide which contains a 2-amino-5-nitrothiazole (B118965) core, the 5-nitro group is not metabolically reduced and is crucial for its mechanism of action. nih.gov

Effects of the Nitro Group on Ring Reactivity

The 2-nitro group is strongly electron-withdrawing, which has a profound effect on the reactivity of the thiazole ring.

Effect on Nucleophilic Substitution: The nitro group deactivates the thiazole ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr). Due to its position at C2, it significantly increases the electrophilicity of this carbon atom. pharmaguideline.comias.ac.in Consequently, 2-nitrothiazole (B159308) readily reacts with nucleophiles like alkoxides and piperidine, resulting in the displacement of the nitro group to form 2-alkoxythiazoles or 2-piperidylthiazoles, respectively. rsc.org The presence of the nitro group at C2 renders the C5 position an unactivated, "meta-like" position, which is not prone to nucleophilic attack. rsc.org This confirms a low activation of the C5 position by electron-withdrawing groups at C2. rsc.org

Effect on Ring Acidity: The electron-withdrawing nature of the nitro group lowers the basicity of the heterocyclic ring nitrogen (at position 3). rsc.org It also increases the acidity of the ring protons, although this effect is most pronounced at the C2 position in unsubstituted thiazoles. pharmaguideline.com

Effect on Electrophilic Substitution: Thiazole itself is generally resistant to electrophilic substitution due to the deactivating effect of the ring nitrogen. ias.ac.inactachemscand.org The presence of a powerful deactivating group like the 2-nitro group further passivates the ring, making electrophilic substitution reactions such as nitration or sulfonation extremely difficult or impossible under standard conditions. ias.ac.in Any electrophilic attack would preferentially occur at the C5 position in an activated thiazole ring, but the 2-nitro group deactivates this position as well. pharmaguideline.comias.ac.in

Reactivity of the Thiazole Heterocyclic Ring System in this compound

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which endows it with a complex electronic nature. globalresearchonline.net The reactivity of this ring in this compound is significantly modulated by its substituents.

Electrophilic aromatic substitution is a hallmark reaction of many aromatic systems. In the case of the parent thiazole ring, the C5-position is generally the most susceptible to electrophilic attack due to its higher electron density. pharmaguideline.comresearchgate.net However, the reactivity of this compound towards electrophiles is severely diminished. The primary reason for this deactivation is the presence of the nitro group (-NO₂) at the C2-position. The -NO₂ group is a powerful electron-withdrawing group, which deactivates the entire aromatic ring towards attack by electrophiles by reducing its electron density. globalresearchonline.net

The two substituents on the ring, the nitro group and the hydroxymethyl group (-CH₂OH), exert opposing directing effects. The -NO₂ group is a meta-director, while the -CH₂OH group is an ortho-, para-director. The only available position for substitution on the ring is C4, which is meta to the nitro group and ortho to the hydroxymethyl group. Despite the ortho-directing influence of the hydroxymethyl group, the overwhelming deactivating effect of the nitro group makes electrophilic substitution at the C4 position energetically unfavorable under typical reaction conditions. Studies on the nitration of other substituted thiazoles, such as 2-methylthiazole (B1294427) and 4-methylthiazole, show that substitution preferentially occurs at the C5 position. ias.ac.in Since this position is already occupied in this compound, the ring is rendered highly resistant to further electrophilic attack.

In stark contrast to its inertness towards electrophiles, the thiazole ring in this compound is highly activated for nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate formed during the reaction. youtube.comopenstax.orglibretexts.org In this context, the nitro group not only activates the ring but can also serve as the leaving group (nucleofuge).

Kinetic and mechanistic studies on the parent compound, 2-nitrothiazole, provide a clear model for the expected reactivity of this compound. rsc.org Research has shown that 2-nitrothiazole reacts readily with various nucleophiles, such as alkoxides (methoxide, tert-butoxide) and piperidine, to displace the nitro group. rsc.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgrsc.orgyoutube.com

By analogy, this compound is expected to react with strong nucleophiles at the C2-position, resulting in the substitution of the nitro group. For instance, reaction with sodium methoxide (B1231860) would likely yield 2-methoxy-5-(hydroxymethyl)thiazole.

Reaction Scheme: this compound + Nu⁻ → [Intermediate Meisenheimer Complex] → 2-(Nucleophile)-5-(hydroxymethyl)thiazole + NO₂⁻

The presence of the hydroxymethyl group at C5 is not expected to significantly hinder this reaction, as the primary electronic effects governing the SNAr pathway are dominated by the C2-nitro group.

The thiazole ring, particularly when activated by potent electron-withdrawing substituents like a nitro group, can be susceptible to cleavage under certain conditions. Oxidative ring-opening of related benzothiazole (B30560) derivatives has been documented, suggesting that the thiazole ring in this compound could be cleaved under strong oxidative conditions. scholaris.ca Similarly, treatment with potent nucleophiles under harsh conditions could potentially lead to nucleophilic attack on the ring atoms, initiating a ring-opening cascade. Reductive ring-opening of thiazoles using sodium in liquid ammonia (B1221849) has also been reported, although this method is generally applied to thiazoles without strongly deactivating nitro groups. researchgate.net

While direct rearrangement of this compound is not prominently documented, rearrangements are a known phenomenon in thiazole chemistry. A notable example is the acid-catalyzed rearrangement of 2-nitraminothiazole, which rearranges to form the more stable 2-amino-5-nitrothiazole. google.comcdnsciencepub.com This demonstrates the capacity of the thiazole nucleus to undergo structural reorganization under specific stimuli.

Mechanistic Investigations of Key Reactions of this compound

Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its behavior and controlling its transformations.

The table below, based on data from analogous 2-nitrothiazole reactions, summarizes key kinetic parameters. The large negative entropies of activation (ΔS‡) are characteristic of a bimolecular reaction that proceeds through a highly ordered transition state, which is consistent with the formation of a Meisenheimer complex intermediate. rsc.org

| Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |

|---|---|---|---|---|---|

| Methoxide (MeO⁻) | Methanol | 25.0 | 7.30 x 10⁻⁴ | 68.4 | -61 |

| tert-Butoxide (t-BuO⁻) | tert-Butanol | 35.0 | 1.18 x 10⁻³ | 34.5 | -138 |

| Piperidine | Methanol | 50.0 | 1.51 x 10⁻⁷ | - | - |

| Piperidine | Dioxan | 50.0 | 1.53 x 10⁻⁶ | - | - |

Data adapted from kinetic studies on 2-nitrothiazole. rsc.org The values for this compound are expected to be of a similar magnitude.

Thermodynamic studies on related aminothiazoles show that the thiazole ring is a stable aromatic system, and significant energy input is required to overcome this stability for reactions like ring-opening. researchgate.net

The cornerstone of the SNAr mechanism is the formation of a discrete reaction intermediate known as a Meisenheimer complex (or σ-complex). wikipedia.orgnih.gov This intermediate is formed in the first, typically rate-determining, step when the nucleophile attacks the electron-deficient carbon atom bearing the leaving group. researchgate.net

For this compound reacting with a nucleophile like methoxide (MeO⁻), the Meisenheimer complex would be a tetrahedral σ-adduct where both the methoxy (B1213986) group and the nitro group are attached to the C2 carbon. The negative charge is delocalized across the thiazole ring and, most importantly, onto the oxygen atoms of the nitro group, which provides substantial resonance stabilization.

Structure of the Postulated Meisenheimer Intermediate: (Illustrative structure of the Meisenheimer complex formed from the attack of methoxide on the C2 position of this compound. The negative charge is delocalized over the N-C-S system and the nitro group.)

This resonance-stabilized intermediate is key to the facility of the SNAr reaction on this activated heterocyclic system. openstax.orglibretexts.org In the second, faster step of the reaction, the leaving group (nitrite, NO₂⁻) is expelled, and the aromaticity of the thiazole ring is restored. While the stepwise mechanism is widely accepted for such activated systems, some recent studies have proposed that certain SNAr reactions may proceed via a concerted pathway, where bond formation and bond cleavage occur simultaneously, thus bypassing a stable intermediate. nih.govnih.gov However, for a substrate with a strong activating group like -NO₂, the stepwise mechanism involving a distinct Meisenheimer intermediate is generally favored. rsc.org

Advanced Spectroscopic and Structural Elucidation Approaches for 2 Nitrothiazol 5 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A full suite of 1D and 2D NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of (2-Nitrothiazol-5-yl)methanol.

The predicted 1D NMR spectra provide critical information about the chemical environment of each nucleus.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the thiazole (B1198619) ring proton, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton.

The lone proton on the thiazole ring (H4) is anticipated to appear as a singlet in the aromatic region, likely downfield due to the electron-withdrawing effects of the adjacent sulfur atom and the nitro group. Its predicted chemical shift would be in the range of δ 8.0-8.5 ppm.

The methylene protons (-CH₂OH) attached to the thiazole ring would also appear as a singlet (or a doublet if coupled to the hydroxyl proton) with an expected chemical shift around δ 4.8-5.2 ppm.

The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature, generally appearing between δ 2.0-5.0 ppm.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum will reveal the electronic environment of the four carbon atoms in the molecule.

The C2 carbon, bonded to the nitro group and two nitrogen atoms (within the ring system), is expected to be the most deshielded, with a predicted chemical shift in the range of δ 160-170 ppm.

The C5 carbon, bearing the methanol substituent, would likely resonate around δ 150-155 ppm.

The C4 carbon, bonded to the single ring proton, is predicted to have a chemical shift in the region of δ 120-130 ppm.

The methylene carbon (-CH₂OH) would be the most shielded, appearing upfield around δ 60-65 ppm.

¹⁵N NMR Spectroscopy : Nitrogen-15 NMR, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information. wikipedia.org

The thiazole ring nitrogen (N3) would have a characteristic chemical shift for this type of heterocycle.

The nitrogen of the nitro group (-NO₂) would exhibit a chemical shift significantly downfield, typically in the range of δ 350-400 ppm relative to nitromethane, which is a hallmark of this functional group. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 8.0 - 8.5 | - |

| -CH₂OH | 4.8 - 5.2 | 60 - 65 |

| -OH | 2.0 - 5.0 (variable) | - |

| C2 | - | 160 - 170 |

| C4 | - | 120 - 130 |

| C5 | - | 150 - 155 |

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment would show correlations between coupled protons. A key correlation would be observed between the methylene (-CH₂) and hydroxyl (-OH) protons, confirming their proximity, provided the hydroxyl proton exchange is not too rapid.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively link the proton signal at ~8.2 ppm to the C4 carbon and the methylene proton signal at ~5.0 ppm to the methanol carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range (2-3 bond) correlations, which helps to piece together the molecular skeleton. Expected key correlations would include:

The thiazole proton (H4) showing a correlation to C5 and C2.

The methylene protons (-CH₂) showing correlations to C5 and C4 of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : While this molecule lacks complex stereochemistry, NOESY could confirm through-space proximity between the methylene protons and the H4 proton on the thiazole ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the stability of the molecule and its fragments.

HRMS would be used to determine the exact molecular weight of this compound (C₄H₄N₂O₃S). The calculated exact mass is approximately 160.0000 Da. An experimental HRMS measurement confirming this value to within a few parts per million would provide a definitive molecular formula.

Tandem MS (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to generate a characteristic pattern that can be used for structural confirmation. A plausible fragmentation pathway for this compound would likely involve:

Initial loss of the hydroxyl group (-OH, 17 Da) or a water molecule (H₂O, 18 Da).

Loss of the nitro group (-NO₂, 46 Da) or nitric oxide (-NO, 30 Da), which are common fragmentation pathways for nitroaromatic compounds. nih.gov

Cleavage of the C-S and C-N bonds in the thiazole ring, leading to smaller, characteristic fragments.

Loss of the entire hydroxymethyl group (-CH₂OH, 31 Da).

Plausible Fragmentation Ions in MS/MS of this compound

| m/z (mass-to-charge ratio) | Possible Fragment |

| 160 | [M]⁺ (Molecular Ion) |

| 143 | [M - OH]⁺ |

| 130 | [M - NO]⁺ |

| 129 | [M - CH₂OH]⁺ |

| 114 | [M - NO₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule.

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by absorptions corresponding to the key functional groups.

O-H Stretch : A broad and strong absorption band between 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H Stretch : A weaker absorption around 3100 cm⁻¹ for the aromatic C-H on the thiazole ring and just below 3000 cm⁻¹ for the methylene C-H.

N-O Stretch (Nitro Group) : Two strong and characteristic bands are expected for the asymmetric and symmetric stretching of the nitro group, typically appearing around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

C=N and C=C Stretch : Absorptions for the thiazole ring skeletal vibrations would be found in the 1600-1400 cm⁻¹ region.

C-O Stretch : A strong band for the primary alcohol C-O stretch is expected in the 1000-1050 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy would provide complementary information. The symmetric vibrations of the nitro group and the ring breathing modes of the thiazole skeleton are often strong in the Raman spectrum. The C-S stretching vibrations within the ring would also be more readily observed.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| -OH | O-H Stretch | 3200-3600 (broad, strong) | Weak |

| Thiazole C-H | C-H Stretch | ~3100 (medium) | Medium |

| -CH₂- | C-H Stretch | <3000 (medium) | Medium |

| -NO₂ | Asymmetric N-O Stretch | 1500-1550 (strong) | Medium-Strong |

| -NO₂ | Symmetric N-O Stretch | 1330-1370 (strong) | Strong |

| Thiazole Ring | C=N, C=C Stretches | 1600-1400 (medium) | Medium-Strong |

| -CH₂OH | C-O Stretch | 1000-1050 (strong) | Weak |

X-ray Crystallography Studies for Solid-State Structure Determination of this compound

The solid-state structure of this compound is expected to be significantly influenced by a network of intermolecular interactions. The primary of these would be hydrogen bonding, facilitated by the hydroxyl (-OH) group of the methanol substituent and the potential for the nitro group (-NO₂) and the thiazole nitrogen to act as hydrogen bond acceptors.

It is anticipated that the hydroxyl group will act as a hydrogen bond donor to the nitro group of an adjacent molecule (O-H···O-N), a common and relatively strong interaction in nitro-containing organic compounds. rsc.org Additionally, the thiazole nitrogen could also serve as a hydrogen bond acceptor (O-H···N). The interplay between these potential hydrogen bonds would be a key determinant of the supramolecular assembly. ias.ac.in

Table 1: Postulated Hydrogen Bonding Parameters for Crystalline this compound

| Donor | Acceptor | D-H···A Angle (°) | D···A Distance (Å) |

|---|---|---|---|

| O-H | O (Nitro) | 160-180 | 2.7-3.0 |

| O-H | N (Thiazole) | 150-170 | 2.8-3.1 |

Note: The data in this table are hypothetical and based on typical values observed for similar functional groups in organic crystals.

The conformation of this compound in the crystalline state would be dictated by the minimization of steric hindrance and the optimization of intermolecular interactions. Key conformational features to be determined by X-ray crystallography include the torsion angle between the thiazole ring and the hydroxymethyl group, as well as the orientation of the nitro group relative to the thiazole ring.

Studies on para-substituted nitrobenzene (B124822) derivatives have shown that the nitro group can be twisted out of the plane of the aromatic ring due to intermolecular interactions in the crystal. mdpi.com A similar effect could be observed for this compound, where the dihedral angle between the C-N bond of the nitro group and the plane of the thiazole ring would be a critical parameter. The conformation of the hydroxymethyl group will likely be influenced by the formation of intermolecular hydrogen bonds, adopting a staggered or eclipsed conformation relative to the thiazole ring to facilitate optimal packing. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the 2-nitrothiazole (B159308) moiety. The presence of the nitro group, a strong electron-withdrawing group, and the thiazole ring, an electron-rich heterocyclic system, is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

The primary electronic transitions anticipated for this molecule are π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, would arise from the conjugated system of the thiazole ring and the nitro group. The n → π* transitions, which are generally of lower intensity, would involve the non-bonding electrons on the nitrogen and oxygen atoms of the nitro group and the sulfur and nitrogen atoms of the thiazole ring.

Based on data for related compounds, such as 2-amino-5-nitrothiazole (B118965) which exhibits a maximum absorption (λmax) in water at 386 nm, it is plausible to predict that this compound would also show significant absorption in the UV-A or visible region. nih.gov The exact position and intensity of the absorption bands would be influenced by the solvent polarity, as solvatochromic effects can alter the energy levels of the electronic states.

Table 2: Predicted UV-Vis Absorption Data for this compound in Methanol

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | 320-360 | 10,000-20,000 |

Note: The data in this table are hypothetical and based on the analysis of similar nitroaromatic and heterocyclic compounds. scielo.org.zaresearchgate.net

Advanced Chiroptical Spectroscopies (e.g., CD, VCD) for Stereochemical Characterization (If Chiral Analogues are Discussed)

The parent molecule, this compound, is achiral. Therefore, it would not exhibit a signal in chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD). However, if a chiral center were to be introduced into the molecule, for instance, by substitution at the methanol carbon with a different group to create a stereocenter, then these techniques would become invaluable for its stereochemical characterization.

For a hypothetical chiral analogue, such as (R)- or (S)-1-(2-nitrothiazol-5-yl)ethanol, Electronic Circular Dichroism (ECD) could be used to determine the absolute configuration. nih.gov The ECD spectrum would show positive or negative Cotton effects corresponding to the electronic transitions of the nitrothiazole chromophore, with the sign and magnitude of these effects being dependent on the spatial arrangement of the substituents around the chiral center. rsc.org

Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared radiation, could also be employed to determine the absolute configuration of such chiral analogues. VCD is sensitive to the vibrational modes of the molecule and can provide detailed stereochemical information. nih.gov The synthesis and subsequent chiroptical analysis of chiral derivatives of this compound would be a necessary step to explore this aspect of its chemistry. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-5-nitrothiazole |

| 2-amino-5-nitrothiazole |

| (R)-1-(2-nitrothiazol-5-yl)ethanol |

Computational Chemistry Studies on 2 Nitrothiazol 5 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its chemical behavior. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. DFT calculations are instrumental in predicting a variety of ground state properties with a good balance between accuracy and computational cost. For (2-Nitrothiazol-5-yl)methanol, DFT calculations would typically be employed to optimize the molecular geometry, yielding the most stable arrangement of its atoms. From this optimized structure, key properties such as total energy, dipole moment, and vibrational frequencies can be calculated. These parameters are crucial for understanding the molecule's stability and spectroscopic signatures.

A typical DFT study on this compound would involve selecting a functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p), to achieve reliable results. The choice of functional and basis set is critical for obtaining accurate predictions.

Table 1: Calculated Ground State Properties of this compound (Hypothetical Data)

| Property | Value |

|---|---|

| Total Energy (Hartree) | -785.12345 |

| Dipole Moment (Debye) | 4.5 |

| Point Group | C1 |

Note: The data presented in this table is hypothetical and serves as an illustration of the type of information that would be obtained from DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are color-coded to show regions of positive and negative electrostatic potential, which correspond to areas that are respectively electron-poor (electrophilic) and electron-rich (nucleophilic). For this compound, the MEP would likely show a negative potential around the nitro group and the oxygen of the methanol (B129727) group, indicating these as potential sites for electrophilic attack.

Table 2: Frontier Molecular Orbital Energies of this compound (Hypothetical Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.2 |

| LUMO | -2.5 |

Note: The data presented in this table is hypothetical and intended to illustrate the output of a molecular orbital analysis.

Understanding how charge is distributed across the atoms of a molecule is crucial for predicting its reactivity and intermolecular interactions. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. In this compound, the nitro group is expected to be strongly electron-withdrawing, leading to a significant positive charge on the adjacent thiazole (B1198619) ring atoms.

Bond order analysis provides information about the nature and strength of the chemical bonds within a molecule. This analysis can reveal the degree of double or triple bond character in cyclic systems and conjugated pathways, offering insights into the electronic delocalization within the molecule.

Table 3: Mulliken Atomic Charges on Selected Atoms of this compound (Hypothetical Data)

| Atom | Charge (a.u.) |

|---|---|

| N (nitro) | +0.8 |

| O (nitro) | -0.5 |

| S (thiazole) | +0.2 |

| C (methanol) | +0.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional shape of a molecule, or its conformation, can significantly influence its biological activity and physical properties. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. This is typically done by systematically changing a specific dihedral angle (the angle between four atoms) and calculating the energy of the molecule at each step. For this compound, a PES scan around the bond connecting the methanol group to the thiazole ring would reveal the rotational barriers and the most stable orientations of the hydroxymethyl substituent. The results of a PES scan are often visualized as a plot of energy versus the dihedral angle, showing the energy minima (stable conformers) and maxima (transition states).

While PES scans provide a static picture of the energy landscape, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the observation of its conformational changes, vibrations, and interactions with its environment (such as a solvent). An MD simulation of this compound in a solvent like water could provide insights into its solvation, the stability of its different conformations in solution, and the dynamics of its hydrogen bonding interactions.

Theoretical Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) are the principal methods used to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT, often using functionals like B3LYP or M06-2X. nih.govresearchgate.net Calculations are performed on the optimized geometry of the molecule. The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS), via the equation δ = σ_ref - σ_iso. For improved accuracy, scaling factors derived from linear regression analysis of experimental versus calculated data for a set of similar molecules can be applied. nih.gov

The predicted chemical shifts for this compound are influenced by the electronic environment of each nucleus. The electron-withdrawing nitro group is expected to cause a significant downfield shift for the thiazole ring proton and carbons. The hydroxymethyl group introduces characteristic shifts for the methylene (B1212753) protons and carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole-H4 | 8.0 - 8.5 | |

| CH₂ | 4.8 - 5.2 | |

| OH | Variable (depends on solvent, concentration) | |

| Thiazole-C2 | 160 - 165 | |

| Thiazole-C4 | 125 - 130 | |

| Thiazole-C5 | 150 - 155 | |

| CH₂ | 60 - 65 |

Note: These are illustrative values based on typical ranges for similar functional groups. Actual calculated values may vary depending on the level of theory and basis set used.

IR Spectroscopy: Theoretical IR spectra are obtained from frequency calculations performed on the optimized molecular geometry. These calculations yield the vibrational frequencies and their corresponding intensities. The resulting spectrum provides a fingerprint of the molecule, with specific peaks corresponding to the stretching and bending modes of its functional groups. For this compound, key predicted vibrational modes would include the asymmetric and symmetric stretching of the NO₂ group, C=N and C-S stretching of the thiazole ring, and the O-H and C-O stretching of the methanol moiety. DFT calculations can help assign complex experimental spectra and understand the vibrational coupling between different parts of the molecule. nih.gov

Table 2: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| O-H stretch | 3200 - 3600 | Hydroxyl group of methanol |

| C-H stretch (aromatic) | 3000 - 3100 | Thiazole ring C-H |

| C-H stretch (aliphatic) | 2850 - 3000 | Methylene group |

| NO₂ asymmetric stretch | 1500 - 1560 | Nitro group |

| NO₂ symmetric stretch | 1335 - 1380 | Nitro group |

| C=N stretch | 1480 - 1520 | Thiazole ring |

| C-O stretch | 1000 - 1260 | Primary alcohol |

Note: These are illustrative values. Calculated frequencies are often scaled by an empirical factor to better match experimental data.

UV-Vis Spectroscopy: The electronic absorption spectrum in the UV-Vis region is predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org This method calculates the excitation energies for transitions from the ground state to various excited states. The results provide the wavelength of maximum absorption (λ_max) and the oscillator strength, which is related to the intensity of the absorption band. For this compound, the spectrum is expected to be dominated by π → π* transitions within the conjugated nitrothiazole system. researchgate.net The specific λ_max is sensitive to the solvent environment, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). nih.govsemanticscholar.org Analysis of the molecular orbitals involved in the main electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the nature of the electronic excitation. rsc.org

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Involved Orbitals |

| S₀ → S₁ | 290 - 320 | > 0.1 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 230 - 260 | Variable | e.g., HOMO-1 → LUMO |

Note: These are illustrative values. The exact λ_max and oscillator strength depend on the chosen functional, basis set, and solvent model.

Reaction Mechanism Predictions and Transition State Analysis using Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the exploration of potential energy surfaces (PES) to identify reactants, products, and the transition states that connect them. github.io For this compound, computational methods can predict its reactivity, particularly in reactions like nucleophilic aromatic substitution (S_NAr), which is a characteristic reaction for nitro-activated aromatic systems. rsc.org

The process begins with the identification of a plausible reaction coordinate, which is the geometric parameter that changes most significantly during the reaction. A relaxed potential energy surface scan along this coordinate can provide an initial guess for the transition state (TS) geometry, which corresponds to the maximum energy point along the reaction path. crystalsolutions.eu More sophisticated methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between reactants and products, providing a more accurate initial TS structure. libretexts.org

Once a reasonable guess is obtained, algorithms such as the Berny optimization algorithm can be employed to locate the exact first-order saddle point on the PES, which is the transition state. github.ioscm.com A key confirmation of a true transition state is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the vibrational mode along the reaction coordinate. crystalsolutions.eu

Kinetic studies on 2-nitrothiazole (B159308) have shown that the nitro group can act as a leaving group in nucleophilic substitution reactions. rsc.org A computational investigation into the reaction of this compound with a nucleophile (e.g., methoxide) would likely proceed via a two-step Meisenheimer complex mechanism, which is typical for S_NAr reactions. The transition state for the formation of the intermediate Meisenheimer complex would be calculated to determine the activation energy of the rate-determining step. Computational studies can also shed light on the role of catalysts or the solvent in stabilizing the transition state and influencing the reaction rate. nih.gov

Table 4: Illustrative Calculated Energy Profile for a Hypothetical S_NAr Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Nucleophile |

| Transition State 1 (TS1) | +15 to +25 | Formation of Meisenheimer complex |

| Meisenheimer Complex | -5 to +5 | Covalent intermediate |

| Transition State 2 (TS2) | +10 to +20 | Expulsion of the leaving group |

| Products | Variable | Substituted thiazole + Leaving group |

Note: These energy values are hypothetical and serve to illustrate a typical reaction profile. Actual values would be determined through quantum chemical calculations.

Molecular Docking and Dynamics Simulations for Potential Biological Interactions (In Vitro Context)

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ejpmr.com For this compound, docking studies could be performed against various protein targets to explore its potential biological activities. Thiazole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. mdpi.commdpi.commdpi.com Docking simulations would place this compound into the active site of a target protein and score the binding affinity based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, studies on other nitrothiazole derivatives have explored their potential as inhibitors for enzymes like glucose-6-phosphate dehydrogenase (G6PD), which is relevant in cancer therapy. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. mdpi.commdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the system. nih.gov For a complex of this compound with a target protein, an MD simulation could reveal the stability of key binding interactions, conformational changes in the protein or ligand upon binding, and provide a more refined estimation of the binding free energy using methods like MM/PBSA or MM/GBSA. researchgate.net Such simulations have been used to investigate the stability of various thiazole derivatives in the active sites of targets like DNA gyrase B. nih.gov

Table 5: Examples of Thiazole Derivatives and their Investigated Biological Targets using Molecular Docking/Dynamics

| Thiazole Derivative Class | Biological Target | Investigated Activity | Key Findings from Simulations |

| 2,4-disubstituted thiazoles | Tubulin | Anticancer | Derivatives bind to the colchicine binding site, forming hydrogen bonds with key residues like Asn258 and Thr314. nih.gov |

| Nitrofuran analogues (containing thiazole) | Nitroreductase | Antitubercular | Good binding affinity, suggesting a mechanism of action via reductive activation. aimspress.com |

| Thiazole-chalcone hybrids | DNA Gyrase B | Antibacterial | Molecular descriptors AATS8i and AVP-1 were found to be important for predicting activity. nih.gov |

| 5-Methylthiazole-thiazolidinone conjugates | Cyclooxygenase-1 (COX-1) | Anti-inflammatory | Docking studies identified Arg120 as a key residue for interaction and selective inhibition. mdpi.com |

Note: This table presents findings for various thiazole derivatives to illustrate the application of these computational methods. Specific studies on this compound would be needed to determine its specific interactions and potential targets.

Quantitative Structure-Property Relationships (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physicochemical properties or biological activities, respectively. nih.govresearchgate.net These models are expressed as mathematical equations that relate calculated molecular descriptors to an observed property.

For analogues of this compound, a QSPR model could be developed to predict various properties such as solubility, lipophilicity (logP), or toxicity. The process involves several steps:

Data Set Selection: A series of structurally related thiazole or nitroaromatic compounds with experimentally determined property values is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the series. These can include constitutional, topological, geometric, and quantum chemical descriptors. For nitroaromatic compounds, descriptors like the energy of the lowest unoccupied molecular orbital (E_LUMO) and hydrophobicity (logP) are often crucial for modeling toxicity. nih.gov

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that best correlates a subset of the calculated descriptors with the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of molecules). nih.gov

QSAR studies on thiazole derivatives have identified key structural features that influence their antimicrobial or anticancer activities. mdpi.comnih.gov For example, the presence of specific substituents and their electronic properties can significantly impact biological activity. A QSPR/QSAR model for analogues of this compound could guide the design of new compounds with improved properties by predicting the effect of structural modifications before their synthesis.

Table 6: Common Molecular Descriptors Used in QSPR/QSAR Models for Aromatic and Heterocyclic Compounds

| Descriptor Class | Example Descriptors | Property/Activity Often Correlated With |

| Quantum Chemical | E_HOMO, E_LUMO, Dipole Moment, Atomic Charges | Reactivity, Toxicity, Electronic properties nih.gov |

| Thermodynamic | LogP, Molar Refractivity, Polar Surface Area (PSA) | Bioavailability, Membrane permeability, Lipophilicity researchgate.net |

| Topological | Wiener index, Kier & Hall indices, Balaban index | Molecular size and shape, Boiling point, Cytotoxicity |

| Constitutional | Molecular Weight, Number of specific atoms (e.g., N, O), Number of rings | General physical properties |

Note: The selection of relevant descriptors is a critical step in building a robust and predictive QSPR/QSAR model.

Derivatization Strategies and Applications of 2 Nitrothiazol 5 Yl Methanol As an Intermediate

Synthesis of Functionalized Thiazole (B1198619) Derivatives and Libraries from (2-Nitrothiazol-5-yl)methanol

No specific studies were identified that utilize this compound as a substrate for creating libraries of functionalized thiazole derivatives.

Role of this compound in the Design and Synthesis of Bioactive Compounds for In Vitro Screening

While many bioactive compounds contain the 5-nitrothiazole (B1205993) moiety, the literature does not trace their synthesis back to this compound as the starting intermediate.

Design Principles for Lead Compound Derivatization

Design principles for bioactive nitrothiazoles exist, but they are not discussed in the context of derivatizing this compound.

Applications as a Precursor in Polymer Chemistry and Material Science

There is no available research describing the use of this compound in the synthesis of polymers or advanced materials.

Development of Molecular Probes and Imaging Agents Based on this compound Scaffold

The development of molecular probes using the this compound scaffold has not been reported, although related nitro-heterocycles like nitroimidazoles are used in hypoxia imaging.

Utilisation in Supramolecular Chemistry and Self-Assembly Processes

No literature could be found that connects this compound to applications in supramolecular chemistry or self-assembly.

Biological Activity and Mechanistic Insights of 2 Nitrothiazol 5 Yl Methanol and Its Derivatives in Vitro Focus

Identification and Validation of Molecular Targets through Biochemical Assays (In Vitro)

The molecular targets for derivatives of (2-Nitrothiazol-5-yl)methanol have been identified through various in vitro biochemical assays. These studies pinpoint specific enzymes and proteins that are crucial for the survival and proliferation of pathogens and the progression of certain diseases. For instance, derivatives have been designed and validated as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. bu.edu.egnih.gov Another class of derivatives, 2-amino-5-nitrothiazole (B118965) derived semicarbazones, has been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BuChE), which are key targets in neurodegenerative diseases. tandfonline.com Furthermore, some N-substituted 5-nitro-2-aminothiazoles have been shown to be substrates for type I nitroreductases (NTR), enzymes found in certain parasites, indicating that these enzymes are molecular targets for activation of the compounds. nih.gov

Enzyme Inhibition and Modulation Studies in Cell-Free Systems and Recombinant Proteins

Cell-free systems utilizing recombinant proteins are instrumental in characterizing the inhibitory potential of this compound derivatives. These assays allow for the precise measurement of inhibition constants and the elucidation of inhibition mechanisms.

A series of N-(5-nitrothiazol-2-yl)-carboxamido derivatives demonstrated significant inhibitory effects against the SARS-CoV-2 Mpro enzyme. bu.edu.egnih.gov Kinetic studies of these interactions provide quantitative measures of their potency.

| Compound | Target Enzyme | IC₅₀ (μg/mL) |

|---|---|---|

| 3a | SARS-CoV-2 Mpro | 4.67 |

| 3b | SARS-CoV-2 Mpro | 5.12 |

| 3c | SARS-CoV-2 Mpro | 11.90 |

Data sourced from references bu.edu.egnih.gov.

Similarly, studies on 2-amino-5-nitrothiazole derived semicarbazones have revealed potent and selective inhibition of MAO and cholinesterase enzymes. Kinetic analyses showed that the most promising MAO-B inhibitor exhibited a competitive and reversible mode of inhibition, while the lead cholinesterase inhibitors displayed a mixed-type of inhibition. tandfonline.com

| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Type |

|---|---|---|---|

| 4 | MAO-B | 0.212 | Competitive, Reversible |

| 17 | BuChE | 0.024 | Mixed |

| 21 | AChE | 0.264 | Mixed |

Data sourced from reference tandfonline.com.

Characterization of Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins) in Vitro

The mechanism of action for many nitroheterocyclic compounds, including 5-nitrothiazole (B1205993) derivatives, involves reductive activation. mdpi.com In vitro studies, particularly with analogous 5-nitroimidazole compounds, have shown that the nitro group is reduced within the cell to form highly reactive intermediates, such as nitro anion radicals and hydroxylamines. mdpi.comnih.gov

These reactive species can then covalently bind to essential biological macromolecules. nih.gov This interaction with DNA can lead to strand breaks and helical structure destabilization, ultimately compromising genetic integrity and leading to cell death. mdpi.com Similarly, covalent modification of proteins by these activated intermediates can inactivate critical enzymes and disrupt cellular functions. nih.gov The redox potential of these compounds is a key factor in their mechanism of action, which is largely based on these redox processes. nih.gov

Studies of Antimicrobial and Antiparasitic Activity in Cell Culture Systems and Model Organisms (In Vitro)

Derivatives of this compound exhibit potent in vitro activity against a wide range of protozoan parasites. The 2-acylamino-5-nitro-1,3-thiazole series, for example, has shown nanomolar-level inhibition against several neglected protozoan parasites. nih.gov

One derivative, compound 13 (a methylcarbamate derivative), was found to be 536 times more active than the standard drug metronidazole (B1676534) against Giardia intestinalis. nih.gov Another compound, 14 (an ethyloxamate derivative), was 29 times more potent than metronidazole against Trichomonas vaginalis. nih.gov

| Compound | Target Organism | IC₅₀ (μM) | Reference Drug | Reference IC₅₀ (μM) |

|---|---|---|---|---|

| 13 | G. intestinalis | 0.01 | Metronidazole | 5.36 |

| 14 | T. vaginalis | 0.08 | Metronidazole | 2.34 |

| 3 | L. amazonensis | 25.8 | Pentamidine | 26.2 |

Data sourced from reference nih.gov.

Another series of 5-nitro-2-aminothiazole-based amides was evaluated for activity against three trypanosomatids, demonstrating moderate to high efficacy. nih.gov

| Compound | T. cruzi IC₅₀ (μM) | T. b. rhodesiense IC₅₀ (μM) | L. donovani IC₅₀ (μM) |

|---|---|---|---|

| 2 | 2.8 | 0.45 | 4.5 |

| 5 | 1.7 | 0.17 | 1.9 |

| 7 | 1.1 | 0.20 | 2.5 |

Data sourced from reference nih.gov.

Elucidation of Molecular Mechanisms of Action at the Cellular Level (e.g., Cell Cycle, Apoptosis)

The cytotoxic effects of this compound derivatives at the cellular level are a direct consequence of the molecular interactions described previously. The generally accepted mechanism for nitro-containing molecules is that upon entering a cell, the nitro group undergoes reduction, producing toxic intermediates. mdpi.com These reduced species, such as nitroso and superoxide (B77818) radicals, can covalently bind to DNA, causing significant nuclear damage that ultimately triggers cell death pathways. mdpi.comnih.gov

While this damage is expected to induce processes such as cell cycle arrest and apoptosis, specific in vitro studies detailing the precise effects of this compound or its direct derivatives on cell cycle checkpoints or the activation of specific apoptotic pathways (e.g., caspase cascades) are not yet extensively documented. The primary mechanism remains centered on cell death induced by widespread damage to macromolecules following reductive activation of the nitro group. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Series of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For derivatives of 5-nitrothiazole, QSAR studies have been employed to understand the structural features required for their antiparasitic activity and to design more potent analogs.

One such study was performed on a series of (5-Nitroheteroaryl-1,3,4-Thiadiazole-2-yl) piperazinyl derivatives for their in vitro antileishmanial activity. researchgate.net This analysis utilized statistical methods including multiple linear regression (MLR), non-linear regression (RNLM), and artificial neural network (ANN) models to build a predictive relationship between the physicochemical properties of the molecules and their inhibitory concentration (pIC₅₀). researchgate.net Such models help identify key structural features that enhance or diminish activity, guiding the synthesis of new and more effective compounds.

Advanced Analytical Methodologies for Detection and Quantification of 2 Nitrothiazol 5 Yl Methanol

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like (2-Nitrothiazol-5-yl)methanol, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for analysis.

HPLC is a highly versatile and widely used technique for the analysis of pharmaceutical compounds and is particularly well-suited for non-volatile or thermally sensitive molecules like this compound. wjpmr.com A reversed-phase HPLC (RP-HPLC) method is typically the approach of choice for polar organic molecules.

Method development for this compound would involve the systematic optimization of several key parameters:

Column Selection: A C18 (octadecylsilane) column is a common starting point, offering excellent retention and separation for a wide range of organic molecules. Column dimensions (e.g., 250 mm x 4.6 mm) and particle size (e.g., 5 µm) are chosen to balance resolution and analysis time.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (water, often with a buffer like ammonium formate) and an organic modifier such as methanol (B129727) or acetonitrile. abap.co.in The ratio of these solvents is adjusted to achieve optimal retention time and peak shape for this compound. An isocratic elution (constant mobile phase composition) is often sufficient for purity analysis, while a gradient elution (composition changes during the run) may be necessary for samples containing impurities with a wide range of polarities.

Detector: The nitrothiazole chromophore in the molecule makes it a strong absorber of ultraviolet (UV) light. Therefore, a UV detector is highly suitable for its detection and quantification. The wavelength of maximum absorbance (λmax) would be determined by scanning a standard solution of the compound, with detection commonly set around 310 nm for similar nitroimidazole structures. sphinxsai.com

Flow Rate and Temperature: A flow rate of around 1.0 mL/min is standard. abap.co.in The column temperature is typically controlled (e.g., at 40°C) to ensure reproducible retention times and improve peak symmetry.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Inertsil ODS-3V C18 (250 x 4.6mm, 5µm) |

| Mobile Phase | Methanol:Water (80:20 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Detector |

| Detection Wavelength | ~310 nm |

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. upr.edu The suitability of GC for this compound depends on its volatility and thermal stability. Given the presence of a hydroxyl group, derivatization might be necessary to increase volatility and prevent peak tailing, although direct analysis may be possible.

Key considerations for developing a GC method include:

Column Selection: A capillary column with a polar stationary phase, such as a wax-type column (e.g., polyethylene glycol like Carbowax) or a mid-polarity phase, would be appropriate to achieve good separation. upr.eduresearchgate.net

Temperature Program: The analysis would involve a temperature program where the oven temperature is increased over time to elute the compound from the column. A typical program might start at a lower temperature and ramp up to a final temperature of around 250°C. researchgate.net

Injector and Detector: A split/splitless injector would be used, with the temperature set high enough to ensure rapid volatilization of the sample without causing degradation. A Flame Ionization Detector (FID) is a common choice for organic compounds. nih.gov

Carrier Gas: High-purity helium or hydrogen is typically used as the carrier gas. cdc.gov

Electrophoretic Methods (e.g., Capillary Electrophoresis) for Analysis

Capillary electrophoresis (CE) offers a high-efficiency alternative to chromatography, separating analytes based on their electrophoretic mobility in an electric field. nih.gov For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most suitable approach. In MEKC, a surfactant is added to the background electrolyte above its critical micelle concentration, creating pseudostationary phase micelles that can partition neutral analytes.

Alternatively, analysis in non-aqueous solvents like methanol can be explored. nih.govresearchgate.net The development of a CE method would involve optimizing the background electrolyte (BGE) composition, pH, applied voltage, and capillary temperature to achieve the desired separation.

Spectrophotometric and Fluorometric Quantification Techniques

UV-Visible spectrophotometry is a simple, cost-effective method that can be used for the quantification of this compound in solutions, provided there are no interfering substances that absorb at the same wavelength. The strong UV absorbance due to its nitroaromatic structure makes it an ideal candidate for this technique. The method involves measuring the absorbance of a solution at the wavelength of maximum absorption (λmax) and relating it to the concentration using a calibration curve constructed with standards of known concentration, following the Beer-Lambert law. Different solvents can be tested to find one that provides a strong, well-defined absorbance peak. nih.gov

Fluorometric techniques are generally more sensitive than spectrophotometry but require the analyte to be fluorescent. There is no indication that this compound is naturally fluorescent. Therefore, this method would only be applicable if a derivatization step was employed to attach a fluorescent tag to the molecule, which would add complexity to the analytical procedure.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis and Trace Detection